4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
TRANS-4-({[3-(7-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound’s structure includes a methoxy group attached to the indole ring, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of TRANS-4-({[3-(7-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves multiple steps. One common method includes the following steps:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: This can be done via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the propanoyl group: This step involves acylation, typically using propanoyl chloride in the presence of a base like pyridine.
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Final assembly: The final steps involve coupling the indole derivative with the cyclohexane carboxylic acid derivative under appropriate conditions.
Chemical Reactions Analysis
TRANS-4-({[3-(7-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound can be explored for similar activities.
Biological Studies: It can be used to study the interaction of indole derivatives with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of TRANS-4-({[3-(7-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The methoxy group can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents:
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
5-Methoxyindole-3-acetic acid: Similar to indole-3-acetic acid but with a methoxy group at the 5-position.
Tryptophan: An essential amino acid with an indole ring.
TRANS-4-({[3-(7-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is unique due to its specific substitution pattern, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[[3-(7-methoxyindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4/c1-26-17-4-2-3-15-9-11-22(19(15)17)12-10-18(23)21-13-14-5-7-16(8-6-14)20(24)25/h2-4,9,11,14,16H,5-8,10,12-13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
DLXSVSVIYGTRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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